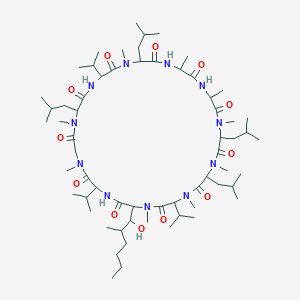![molecular formula C8H5IN2O2 B12098697 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B12098697.png)
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrrolo[2,3-b]pyridine core structure This compound is notable for its iodine substituent at the 3-position and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by iodination and carboxylation steps.
Core Synthesis: The pyrrolo[2,3-b]pyridine core can be synthesized via cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Catalysts like palladium(II) acetate with ligands such as triphenylphosphine.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: N-oxides or other oxidized forms.
Reduction Products: Deiodinated derivatives or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in modulating biological pathways and interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They are explored as inhibitors of specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, some derivatives may inhibit kinases involved in cancer cell proliferation by binding to the ATP-binding site, thereby blocking the signaling pathways essential for tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the iodine and carboxylic acid substituents, making it less reactive in certain chemical reactions.
3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
3-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group. This combination allows for a wide range of chemical modifications and enhances its potential as a versatile building block in synthetic chemistry and drug development.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific fields, offering numerous possibilities for innovation and discovery.
Propiedades
Fórmula molecular |
C8H5IN2O2 |
|---|---|
Peso molecular |
288.04 g/mol |
Nombre IUPAC |
3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-5-3-11-7-6(5)4(8(12)13)1-2-10-7/h1-3H,(H,10,11)(H,12,13) |
Clave InChI |
KPGVOJTXNUYKLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1C(=O)O)C(=CN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)



![[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12098631.png)








